N-(2-butylbenzofuran-5-yl)sulfonic amide
Description
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Properties
Molecular Formula |
C12H14NO3S- |
|---|---|
Molecular Weight |
252.31 g/mol |
IUPAC Name |
2-butyl-5-(sulfinatoamino)-1-benzofuran |
InChI |
InChI=1S/C12H15NO3S/c1-2-3-4-11-8-9-7-10(13-17(14)15)5-6-12(9)16-11/h5-8,13H,2-4H2,1H3,(H,14,15)/p-1 |
InChI Key |
SUCMDCMICKTUQH-UHFFFAOYSA-M |
Canonical SMILES |
CCCCC1=CC2=C(O1)C=CC(=C2)NS(=O)[O-] |
Origin of Product |
United States |
Intramolecular Cyclodehydration of α Phenoxy Ketones
A highly effective and widely adopted strategy for the regioselective synthesis of 3-acylbenzofurans is the intramolecular cyclization of α-phenoxy ketones. nih.govlookchem.com This method involves two main steps:
O-alkylation: A substituted phenol (B47542) is reacted with an α-halo ketone to furnish an α-phenoxy ketone intermediate.
Cyclodehydration: The α-phenoxy ketone is then treated with a strong acid catalyst to induce an intramolecular electrophilic aromatic substitution, followed by dehydration to form the furan (B31954) ring.
This pathway unambiguously establishes the C3-acylation pattern, as the connectivity is predetermined by the structure of the α-phenoxy ketone precursor. A variety of Brønsted and Lewis acids can be employed for the cyclization step, with Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid) and polyphosphoric acid (PPA) being particularly effective. lookchem.comresearchgate.net This method is valued for its high efficiency, mild reaction conditions, and applicability to a wide range of substrates. researchgate.net
| α-Phenoxy Ketone Precursor | Catalyst | Conditions | Product | Yield | Reference |
| 2-Phenoxyacetophenone | Eaton's Reagent | 50 °C, 0.5 h | 3-Phenylbenzofuran | 98% | researchgate.net |
| 1-Phenoxypropan-2-one | Eaton's Reagent | 25 °C, 0.5 h | 3-Methylbenzofuran | 96% | researchgate.net |
| 2-(4-Methoxyphenoxy)acetophenone | Eaton's Reagent | 50 °C, 0.5 h | 6-Methoxy-3-phenylbenzofuran | 95% | researchgate.net |
| 2-(4-Chlorophenoxy)-1-phenylethanone | PPA | 100 °C | 5-Chloro-3-phenylbenzofuran | - | nih.gov |
Table 2: Synthesis of 3-Acylbenzofurans via Cyclodehydration of α-Phenoxy Ketones.
Acylation Via Rearrangement Reactions
The Fries rearrangement provides an alternative pathway for synthesizing acylated phenolic compounds, which can serve as precursors to benzofurans. This reaction involves the Lewis acid-catalyzed rearrangement of a phenolic ester to a hydroxy aryl ketone. wikipedia.orgbyjus.com A key advantage of the Fries rearrangement is that the regioselectivity (ortho- vs. para-acylation relative to the hydroxyl group) can often be controlled by adjusting reaction parameters such as temperature. wikipedia.orgorganic-chemistry.org Low temperatures typically favor the para-product, while higher temperatures favor the ortho-isomer. byjus.com This control over substitution on the benzene (B151609) ring is crucial for positioning functional groups required for the synthesis of complex targets.
Formylation Via the Vilsmeier Haack Reaction
Spectroscopic Analysis for Structural Elucidation
Spectroscopic techniques are indispensable for elucidating the molecular structure of N-(2-butylbenzofuran-5-yl)sulfonamide. By probing the interactions of the molecule with electromagnetic radiation, these methods offer insights into its atomic connectivity and chemical environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of N-(2-butylbenzofuran-5-yl)sulfonamide by mapping the hydrogen (¹H) and carbon (¹³C) atomic frameworks.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For N-(2-butylbenzofuran-5-yl)sulfonamide, the spectrum would exhibit characteristic signals for the butyl group, the benzofuran (B130515) core, and the sulfonamide NH proton. The aromatic protons on the benzofuran ring typically appear in the downfield region between 6.5 and 7.7 ppm. rsc.org The proton of the sulfonamide (-SO₂NH-) group is expected to appear as a singlet in the range of 8.78 to 10.15 ppm. rsc.org The aliphatic protons of the butyl chain would be found in the upfield region. For instance, the terminal methyl group (CH₃) would appear as a triplet, while the methylene (B1212753) groups (CH₂) would present as more complex multiplets. chemicalbook.com
¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms. The aromatic carbons of the benzofuran ring are expected to show signals in the region between approximately 111 and 160 ppm. rsc.org The aliphatic carbons of the butyl group would resonate at higher field strengths (further upfield).
The following table outlines the predicted chemical shifts for N-(2-butylbenzofuran-5-yl)sulfonamide, based on data from analogous structures. rsc.orgchemicalbook.com
| Atom Type | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |
| Butyl CH₃ | ~ 0.9 (triplet) | ~ 14 |
| Butyl CH₂ | ~ 1.4 (sextet) | ~ 22 |
| Butyl CH₂ | ~ 1.7 (quintet) | ~ 30 |
| Butyl CH₂ (alpha to ring) | ~ 2.7 (triplet) | ~ 28 |
| Benzofuran Aromatic CHs | 6.8 - 7.8 (multiplets) | 111 - 155 |
| Benzofuran C-O & C-S | N/A | 155 - 160 |
| Sulfonamide NH | 8.8 - 10.2 (singlet) | N/A |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in the molecule. These methods measure the vibrations of bonds, which occur at characteristic frequencies.
For N-(2-butylbenzofuran-5-yl)sulfonamide, the key functional groups are the sulfonamide, the benzofuran ring, and the alkyl chain. The sulfonamide group gives rise to several distinct bands. The N-H stretching vibration typically appears in the range of 3230-3390 cm⁻¹. rsc.orgresearchgate.net The asymmetric and symmetric stretching vibrations of the S=O bonds are strong and characteristic, appearing in the regions of 1310-1345 cm⁻¹ and 1140-1190 cm⁻¹, respectively. rsc.orgresearchgate.net The S-N bond stretch is observed around 900-925 cm⁻¹. rsc.org The benzofuran ring will show C=C stretching vibrations in the aromatic region (1500-1600 cm⁻¹) and C-O stretching. mdpi.com The butyl group is identified by its C-H stretching vibrations just below 3000 cm⁻¹.
The table below summarizes the expected vibrational frequencies.
| Functional Group | Vibrational Mode | Expected IR Frequency Range (cm⁻¹) |
| Sulfonamide | N-H stretch | 3230 - 3390 rsc.orgresearchgate.net |
| Sulfonamide | S=O asymmetric stretch | 1310 - 1345 rsc.orgresearchgate.net |
| Sulfonamide | S=O symmetric stretch | 1140 - 1190 rsc.orgresearchgate.net |
| Sulfonamide | S-N stretch | 900 - 925 rsc.org |
| Benzofuran | Aromatic C=C stretch | 1500 - 1600 |
| Benzofuran | C-O stretch | 1050 - 1270 mdpi.com |
| Butyl Group | Aliphatic C-H stretch | 2850 - 2960 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is related to the presence of chromophores. The primary chromophores in N-(2-butylbenzofuran-5-yl)sulfonamide are the benzofuran ring system and the substituted benzene ring of the sulfonamide moiety. These aromatic systems contain π electrons that can be excited to higher energy levels by absorbing UV or visible light.
The UV-Vis spectrum is expected to show absorptions corresponding to π-π* transitions, which are typically intense and occur at shorter wavelengths (e.g., 240-290 nm). nih.gov Additionally, n-π* transitions, involving the non-bonding electrons on the oxygen and nitrogen atoms of the sulfonamide and benzofuran groups, may also be observed. nih.gov These transitions are generally less intense and can appear at longer wavelengths. nih.gov
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a critical technique for determining the molecular weight of N-(2-butylbenzofuran-5-yl)sulfonamide and for gaining structural information through analysis of its fragmentation patterns. The molecular formula of the compound is C₁₂H₁₅NO₃S, corresponding to a molecular weight of 253.32 g/mol . chemscene.com
Under electrospray ionization (ESI) conditions, the molecule would be expected to form a protonated molecular ion [M+H]⁺ at m/z 254. The fragmentation of this ion provides a structural fingerprint. Common fragmentation pathways for sulfonamides include the loss of sulfur dioxide (SO₂), corresponding to a loss of 64 mass units. mdpi.com Cleavage of the S-N bond is also a characteristic fragmentation pathway. nih.gov The benzofuran portion of the molecule can undergo fragmentation as well, such as cleavage of the butyl side chain. A prominent fragment often observed for 2-alkylbenzofurans is the benzofuranyl-methylium ion at m/z 131. chemicalbook.comresearchgate.net
| Ion | Proposed Structure/Origin | Expected m/z |
| [M+H]⁺ | Protonated parent molecule | 254 |
| [M-SO₂+H]⁺ | Loss of sulfur dioxide | 190 |
| [C₈H₅O]⁺ | Benzofuranyl ion after side-chain cleavage | 117 researchgate.net |
| [C₉H₇O]⁺ | Benzofuranyl-methylium ion | 131 chemicalbook.comresearchgate.net |
| [C₄H₉]⁺ | Butyl cation | 57 |
Chromatographic Method Development
Chromatographic methods are essential for separating N-(2-butylbenzofuran-5-yl)sulfonamide from impurities and for quantifying its purity.
High-Performance Liquid Chromatography (HPLC) for Purity Profiling and Separation
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of pharmaceutical compounds. A reversed-phase HPLC method is typically employed for sulfonamide derivatives. nanobioletters.com This involves a nonpolar stationary phase (the column) and a polar mobile phase.
The separation is achieved on a C18 column, where compounds elute based on their polarity. A gradient elution using a mixture of an aqueous solvent (often with an acid modifier like phosphoric or formic acid to improve peak shape) and an organic solvent (typically acetonitrile (B52724) or methanol) is commonly used. nanobioletters.com Detection is usually performed with a UV detector set at a wavelength where the analyte absorbs strongly, such as 278 nm for sulfonamides. nanobioletters.com The purity of the sample is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram.
The table below details typical HPLC conditions for the analysis of N-(2-butylbenzofuran-5-yl)sulfonamide.
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 250 x 4.6 mm, 5 µm) nanobioletters.com |
| Mobile Phase | A: Water with 0.1% Phosphoric AcidB: Acetonitrile nanobioletters.com |
| Elution | Gradient or Isocratic |
| Flow Rate | 1.0 mL/min nanobioletters.com |
| Detection | UV at 278 nm nanobioletters.com |
| Column Temperature | 30 °C nanobioletters.com |
Gas Chromatography (GC) for Volatile Intermediates and Residual Solvents
Gas chromatography (GC) is a premier analytical technique for separating and quantifying volatile and semi-volatile compounds. In the synthesis of N-(2-butylbenzofuran-5-yl)sulfonamide, GC, particularly when coupled with a mass spectrometer (GC-MS) or a flame ionization detector (FID), is indispensable for monitoring the presence of volatile intermediates and residual solvents. researchgate.net The manufacturing process of active pharmaceutical ingredients (APIs) often involves various organic solvents, which must be removed to levels below strict regulatory limits defined by guidelines such as the International Council for Harmonisation (ICH) Q3C. researchgate.net
The synthesis of a substituted benzofuran sulfonamide could plausibly involve solvents such as toluene (B28343) (for aromatic substitutions), tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (for reaction media), and hexane (B92381) or ethyl acetate (B1210297) (for extraction and purification). asianpubs.org Potential volatile intermediates might include precursors to the benzofuran ring or unreacted starting materials from the sulfonylation step.
Headspace GC is the standard technique for residual solvent analysis, as it allows for the introduction of only the volatile components from the sample matrix into the GC system, preventing contamination of the instrument with the non-volatile API. researchgate.net The method involves heating the sample in a sealed vial to partition the volatile analytes between the sample phase and the gas phase (headspace). An aliquot of the headspace is then injected into the GC.
A hypothetical GC-FID method for the analysis of potential residual solvents in a final batch of N-(2-butylbenzofuran-5-yl)sulfonamide is detailed below. The selection of the column and temperature program is crucial for achieving adequate separation of solvents with different polarities and boiling points.
Interactive Data Table 1: Hypothetical GC-FID Parameters and Results for Residual Solvent Analysis
Users can sort the table by clicking on the column headers.
| Analyte | Retention Time (min) | Concentration (ppm) | ICH Limit (ppm) | Status |
| Dichloromethane | 3.5 | 50 | 600 | Pass |
| Hexane | 5.2 | 25 | 290 | Pass |
| Tetrahydrofuran | 6.8 | 40 | 720 | Pass |
| Ethyl Acetate | 7.1 | 30 | 5000 | Pass |
| Toluene | 9.4 | 15 | 890 | Pass |
Table 2: Hypothetical GC Method Parameters
| Parameter | Value |
| Instrument | Agilent 7890B GC with 7697A Headspace Sampler and FID |
| Column | DB-624 (30 m x 0.32 mm, 1.8 µm film thickness) or equivalent |
| Carrier Gas | Helium, constant flow at 2.0 mL/min |
| Injector Temperature | 200°C |
| Split Ratio | 10:1 |
| Oven Program | Initial: 40°C, hold for 5 minRamp 1: 10°C/min to 120°CRamp 2: 25°C/min to 240°C, hold for 5 min |
| Detector Temperature | 250°C (FID) |
| Headspace Vial Temp | 80°C |
| Headspace Loop Temp | 90°C |
| Headspace Transfer Line Temp | 100°C |
| Vial Equilibration Time | 20 minutes |
This method provides the necessary resolution and sensitivity to ensure that residual solvent levels in the final API are well below the safety limits established by regulatory authorities. researchgate.net The use of a mid-polarity column like a DB-624 is well-suited for separating a wide range of common pharmaceutical solvents. researchgate.net
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For a compound like N-(2-butylbenzofuran-5-yl)sulfonamide, which is typically a crystalline solid due to the rigid nature of the sulfonamide group, single-crystal X-ray diffraction provides unambiguous proof of its molecular structure, conformation, and intermolecular interactions in the solid state. acs.orgwikipedia.org
The technique involves irradiating a single, high-quality crystal with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern. By analyzing the positions and intensities of these diffracted spots, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions are determined.
While specific crystallographic data for N-(2-butylbenzofuran-5-yl)sulfonamide is not publicly available, a hypothetical dataset can be constructed based on analyses of similar benzofuran and sulfonamide derivatives found in chemical literature. asianpubs.orgacs.orgvensel.org Such studies reveal common structural motifs. The benzofuran ring system is typically planar, and the sulfonamide group acts as a potent hydrogen bond donor (the N-H group) and acceptor (the sulfonyl oxygens). acs.org These hydrogen bonds often dominate the crystal packing, leading to the formation of extended networks, such as chains or sheets. acs.org
Interactive Data Table 3: Hypothetical Crystallographic Data for N-(2-butylbenzofuran-5-yl)sulfonamide
Users can filter the table by entering values in the search boxes below each header.
| Parameter | Value | Significance |
| Empirical Formula | C₁₂H₁₅NO₃S | Defines the elemental composition. |
| Formula Weight | 253.32 | Molar mass of the compound. |
| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. vensel.org |
| a (Å) | 7.215 | Unit cell dimension along the a-axis. |
| b (Å) | 18.123 | Unit cell dimension along the b-axis. |
| c (Å) | 13.201 | Unit cell dimension along the c-axis. |
| β (°) ** | 96.55 | Angle of the unit cell. |
| Volume (ų) ** | 1712.4 | Volume of a single unit cell. |
| Z | 4 | Number of molecules in the unit cell. |
| Calculated Density (g/cm³) | 1.375 | Theoretical density of the crystal. |
| Key Intermolecular Interactions | N-H···O hydrogen bonds; π-π stacking | Forces holding the molecules together in the crystal lattice. researchgate.net |
The data in this hypothetical table would allow for a complete understanding of the solid-state structure. The unit cell parameters (a, b, c, β) define the fundamental repeating block of the crystal. The space group (e.g., P2₁/c) provides information about the symmetry of the molecular packing. vensel.org Crucially, the analysis would reveal key intermolecular interactions, such as hydrogen bonds between the sulfonamide N-H and an oxygen atom of an adjacent molecule, which dictate the physical properties of the solid, including its melting point, solubility, and stability. The planar benzofuran rings may also engage in π-π stacking interactions, further stabilizing the crystal lattice. researchgate.net
Structure Activity Relationship Sar and Computational Studies
Rational Design and Synthesis of N-(2-Butylbenzofuran-5-yl)sulfonamide Analogs
The rational design of analogs involves strategic modifications to the core structure of N-(2-butylbenzofuran-5-yl)sulfonamide. These changes are intended to probe the chemical space around the molecule, enhancing desired biological activities by improving interactions with a biological target. The synthesis of these analogs builds upon established chemical reactions for creating benzofurans and forming sulfonamide bonds.
The benzofuran (B130515) nucleus offers several positions for modification, with the substituents at the C-2 position and on the fused benzene (B151609) ring being of primary interest.
Alkyl Chain at C-2: The 2-position of the benzofuran ring is a critical site for influencing biological activity. rsc.org The n-butyl group in the parent compound contributes to the molecule's lipophilicity, which can be crucial for membrane permeability and interaction with hydrophobic pockets in target proteins. Varying the length and structure of this alkyl chain is a key strategy in SAR studies. Alkyl groups are known to influence a molecule's pharmacokinetics, solubility, and receptor binding affinity. For instance, shortening or lengthening the chain (e.g., ethyl, propyl, pentyl) or introducing branching (e.g., isobutyl, sec-butyl) can fine-tune these properties. mdpi.com
| Analog Modification (R group at C-2) | Rationale for Modification | Predicted Impact on Properties |
|---|---|---|
| -CH₂CH₃ (Ethyl) | Decrease alkyl chain length | Reduced lipophilicity, potentially altered binding affinity |
| -CH₂CH₂CH₃ (Propyl) | Slightly decrease alkyl chain length | Modest decrease in lipophilicity |
| -CH(CH₃)₂ (Isopropyl) | Introduce branching | Increased steric bulk, may improve binding selectivity |
| -CH₂CH₂CH₂CH₃ (n-Pentyl) | Increase alkyl chain length | Increased lipophilicity, potentially enhanced hydrophobic interactions |
Aromatic Substitutions: The benzene portion of the benzofuran scaffold provides additional sites for substitution (positions 4, 6, and 7). Introducing various functional groups can alter the electronic and steric profile of the molecule. For example, the addition of electron-donating groups like methoxy (B1213986) (-OCH₃) or electron-withdrawing groups such as halogens (F, Cl, Br) can significantly impact activity. mdpi.com Halogen substitutions, particularly at the para-position relative to other substituents, are often beneficial due to their ability to form favorable hydrophobic interactions. nih.gov
| Position of Substitution | Substituent | Potential Effect |
|---|---|---|
| C-4 | -F (Fluoro) | Increases metabolic stability, alters electronic properties nih.gov |
| C-6 | -OCH₃ (Methoxy) | Acts as a hydrogen bond acceptor, may increase potency mdpi.com |
| C-7 | -Cl (Chloro) | Increases lipophilicity, can form halogen bonds nih.gov |
The sulfonamide functional group is a cornerstone in medicinal chemistry and a critical component of the parent compound's structure. ajchem-b.comijarsct.co.in The hydrogen atom on the sulfonamide nitrogen (N1 position) is amenable to substitution, providing a vector to explore new chemical space.
N-Alkylation and N-Arylation: Replacing the sulfonamide hydrogen with alkyl or aryl groups is a common derivatization strategy. rsc.orgresearchgate.net This modification can influence the acidity of the remaining N-H proton (if any), alter hydrogen bonding capabilities, and introduce new steric or electronic interactions.
Heterocyclic Substitutions: Structure-activity relationship studies of many sulfonamide-based drugs have shown that substituting the N1 position with heterocyclic rings often leads to highly potent derivatives. youtube.com These rings can engage in a variety of interactions, including hydrogen bonding, π-stacking, and hydrophobic interactions.
| Modification of Sulfonamide Group (-SO₂NH-R) | Rationale |
|---|---|
| R = -CH₃ (N-Methyl) | Simple alkylation to probe steric tolerance |
| R = -Phenyl | N-Arylation to introduce potential for π-stacking interactions researchgate.net |
| R = -Pyridyl | Introduction of a heterocyclic ring for improved potency and altered solubility youtube.com |
| R = -Thiazolyl | Another common heterocyclic substituent in bioactive sulfonamides |
Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a powerful tool in drug design. researchgate.net This strategy can be used to improve potency, selectivity, and pharmacokinetic properties.
Scaffold Hopping: The benzofuran core itself can be replaced with other heterocyclic systems. A common bioisosteric replacement for benzofuran is indole, where the furan (B31954) oxygen is replaced by a nitrogen atom (-NH-). mdpi.com This change is significant as it replaces a hydrogen bond acceptor with a hydrogen bond donor, which can fundamentally alter binding interactions. Other scaffolds such as benzimidazole, benzothiophene, or quinazoline (B50416) could also be explored to identify novel core structures with improved properties. nih.gov
| Original Scaffold | Bioisosteric Replacement | Key Structural Change |
|---|---|---|
| Benzofuran | Indole | Oxygen atom replaced by an -NH group mdpi.com |
| Benzofuran | Benzothiophene | Oxygen atom replaced by a Sulfur atom |
| Benzofuran | Benzimidazole | Furan ring replaced with an imidazole (B134444) ring |
Isomeric Variation: Moving the positions of the butyl and sulfonamide groups around the benzofuran ring can lead to new isomers with different spatial arrangements. For example, synthesizing the 2-butylbenzofuran-6-yl or -7-yl sulfonamide would allow for an exploration of how the vector and positioning of the sulfonamide group affect target binding.
Preclinical Biological Investigations and Mechanistic Research
Investigation of Molecular Target Interactions and Mechanisms of Action
The benzofuran (B130515) sulfonamide scaffold is a key feature in many biologically active molecules, and its interactions with various molecular targets have been the subject of extensive research. These investigations provide a foundational understanding of the potential mechanisms of action for compounds like N-(2-butylbenzofuran-5-yl)sulfonic amide.
Enzyme Inhibition Assays (e.g., Carbonic Anhydrase Inhibition)
A prominent area of investigation for sulfonamide-containing compounds is their ability to inhibit metalloenzymes, particularly carbonic anhydrases (CAs). CAs are involved in numerous physiological and pathological processes, and their inhibition has therapeutic applications. Research on novel benzofuran-based sulfonamides has demonstrated their potential as selective inhibitors of specific human carbonic anhydrase (hCA) isoforms.
For instance, a series of benzofuran-based sulfonamides were evaluated for their inhibitory activity against hCA isoforms I, II, IX, and XII. researchgate.netnih.gov The tumor-associated isoforms hCA IX and XII were efficiently inhibited by these compounds, with inhibition constants (Kᵢ) in the nanomolar range. researchgate.netnih.gov Specifically, Kᵢ values against hCA IX spanned from 10.0 to 97.5 nM, and against hCA XII from 10.1 to 71.8 nM. researchgate.netnih.gov This suggests that compounds with a benzofuran sulfonamide structure could be promising candidates for targeting tumor-related CA isoforms.
| Compound Type | hCA Isoform | Inhibition Constant (Kᵢ) Range |
| Benzofuran-based sulfonamides | hCA IX | 10.0–97.5 nM |
| Benzofuran-based sulfonamides | hCA XII | 10.1–71.8 nM |
This table presents the range of inhibitory activity of certain benzofuran-based sulfonamides against human carbonic anhydrase isoforms IX and XII, as reported in preclinical studies. researchgate.netnih.gov
Receptor Binding Studies and Ligand-Protein Interactions
The interaction of benzofuran derivatives with proteins is a key aspect of their biological activity. Studies have explored the binding of such compounds to various proteins, including serum albumins and specific receptors. For example, research on 4-nitrophenyl-functionalized benzofurans demonstrated their ability to bind to bovine serum albumin (BSA), suggesting that serum albumins could act as carriers for these compounds. encyclopedia.pubnih.govnih.gov These studies utilized techniques like fluorescence spectroscopy to determine binding affinities, with dissociation constants (kD) in the nanomolar range. encyclopedia.pubnih.govnih.gov
Furthermore, specific benzofuran-2-carboxamide (B1298429) derivatives have been synthesized and identified as selective ligands for sigma receptors, with high affinity at the sigma-1 receptor (Kᵢ values ranging from 7.8 – 34 nM). nih.gov While not directly involving a sulfonamide moiety, this highlights the capacity of the benzofuran scaffold to engage in specific receptor interactions. Computational docking analyses on other sulfonamide derivatives have also been used to predict and understand their binding modes within the active sites of protein targets. researchgate.net
Modulatory Effects on Cellular Signaling Pathways (e.g., NF-κB activation)
The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways are crucial regulators of inflammation. nih.govnih.gov Dysregulation of these pathways is implicated in various diseases. Studies on novel heterocyclic/benzofuran hybrids have shown their potential as anti-inflammatory agents by inhibiting these pathways. nih.govnih.gov
One particular piperazine/benzofuran hybrid, compound 5d, was found to significantly inhibit the phosphorylation levels of key proteins in the MAPK/NF-κB signaling pathway in a dose-dependent manner. nih.gov This compound also down-regulated the secretion of pro-inflammatory factors such as nitric oxide (NO), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). nih.gov These findings suggest that benzofuran-containing molecules may exert anti-inflammatory effects by modulating the NF-κB and MAPK signaling cascades. nih.govnih.gov
Antimicrobial Activity Screening and Evaluation
The benzofuran scaffold is recognized as a promising structure for the development of new antimicrobial agents. rsc.org Similarly, sulfonamide derivatives have a long history as antibacterial drugs. nih.gov Consequently, compounds combining these two moieties are of interest for their potential antimicrobial properties.
Research on various benzofuran derivatives has demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as fungi. rsc.orgmdpi.comnih.gov For example, certain benzofuran compounds have shown moderate antibacterial activity against Salmonella typhimurium, Escherichia coli, and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values of 12.5 µg/mL and 25 µg/mL. mdpi.com Other studies on sulfonamide derivatives have reported MIC values ranging from 32 to 512 μg/mL against clinical isolates of S. aureus. nih.gov
| Compound Class | Microorganism | Minimum Inhibitory Concentration (MIC) |
| Benzofuran derivative | Salmonella typhimurium | 12.5 µg/mL |
| Benzofuran derivative | Escherichia coli | 25 µg/mL |
| Benzofuran derivative | Staphylococcus aureus | 12.5 µg/mL |
| Sulfonamide derivatives | Staphylococcus aureus (clinical isolates) | 32 - 512 µg/mL |
This table provides examples of the minimum inhibitory concentrations of benzofuran and sulfonamide derivatives against various bacteria. nih.govmdpi.com
Antiproliferative and Cytostatic Effects in In Vitro Cell Models
The antiproliferative activity of benzofuran sulfonamide derivatives against various cancer cell lines has been a significant area of research. A cell-based screening of novel antiproliferative agents identified a hit compound with a benzofuransulfonamide scaffold that exhibited broad-spectrum activity against a panel of tumor cell lines. nih.gov
Further investigation into analogues of this hit compound revealed enhanced antiproliferative activities. One potent analogue, designated 1h, showed an IC₅₀ value of 4.13 µM against NCI-H460 cells, which was comparable to the positive control cisplatin (B142131) (IC₅₀ = 4.52 µM). nih.gov Flow cytometric analysis indicated that this compound induces significant levels of apoptosis in NCI-H460 cells at low micromolar concentrations. nih.gov Other studies on benzene-sulfonamide-based benzofuran derivatives have also reported their potential as anticancer agents through mechanisms such as the inhibition of the hypoxia-inducible factor (HIF-1) pathway. nih.gov
| Compound Analogue | Cell Line | IC₅₀ Value |
| Benzofuransulfonamide (1h) | NCI-H460 | 4.13 µM |
| Cisplatin (Control) | NCI-H460 | 4.52 µM |
This table compares the in vitro antiproliferative activity of a potent benzofuransulfonamide analogue with the standard chemotherapeutic agent cisplatin against the NCI-H460 cancer cell line. nih.gov
Research into Other Potential Biological Modalities (e.g., Tyrosinase Inhibition)
Beyond the aforementioned activities, the chemical scaffolds present in this compound suggest other potential biological effects. One such area is the inhibition of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. nih.govnih.gov Overactivity of tyrosinase can lead to hyperpigmentation disorders.
Both sulfonamides and 2-arylbenzofurans have been investigated as potential tyrosinase inhibitors. nih.govnih.gov For example, certain 2-arylbenzofurans isolated from Morus notabilis have demonstrated inhibitory effects on mushroom tyrosinase, with IC₅₀ values lower than that of the standard inhibitor, kojic acid. researchgate.net Kinetic studies of some sulfonamide-related tyrosinase inhibitors have shown them to act via noncompetitive inhibition. nih.gov While direct data on this compound is not available, the presence of both the benzofuran and sulfonamide moieties suggests that it could be a candidate for investigation as a tyrosinase inhibitor.
In Vitro and Non-Human In Vivo Models for Biological Profiling
There are no specific in vitro or non-human in vivo studies published that detail the biological profiling of this compound. Research into related compounds, such as other N-(benzofuran-5-yl)aromaticsulfonamide derivatives, has shown activities like the inhibition of hypoxia-inducible factor-1 (HIF-1) and carbonic anhydrase. nih.govnih.gov However, these findings are not directly applicable to this compound, as small structural changes in a molecule can lead to significant differences in biological activity.
A closely related compound, N-(2-butylbenzofuran-5-yl)methanesulfonamide, is primarily documented as a chemical intermediate in the synthesis of other pharmacologically active molecules. While there is speculation about its potential biological activities, concrete data from preclinical models are absent.
Due to the absence of specific research on this compound, no data tables on its biological activity can be generated at this time.
Research Applications and Future Perspectives
Strategic Intermediate in Complex Organic Synthesis (e.g., Dronedarone Analogs)
N-(2-butylbenzofuran-5-yl)sulfonic amide is most prominently recognized for its critical role as a key intermediate in the synthesis of complex pharmaceutical compounds. Its structure is a fundamental building block in the production of Dronedarone, an antiarrhythmic drug used for the treatment of atrial fibrillation and atrial flutter. ias.ac.in The synthesis of Dronedarone and its analogs relies on the strategic use of precursors like the benzofuran (B130515) core present in this compound. ias.ac.ingoogle.comresearchgate.net
The reliability and efficiency of synthesizing active pharmaceutical ingredients (APIs) are heavily dependent on the quality and availability of such intermediates. nbinno.com Pharmaceutical manufacturers place high importance on sourcing high-purity 2-Butyl-5-[methanesulfonamido]benzofuran to ensure high yield and quality in the final Dronedarone hydrochloride product. nbinno.com The unique structure of this compound facilitates specific chemical reactions that are essential for constructing the more complex molecular framework of Dronedarone. Various synthetic pathways have been developed that utilize this compound or its close derivatives, highlighting its established importance in pharmaceutical manufacturing. google.com Its role as a precursor underscores its value in synthetic organic chemistry for creating advanced therapeutic agents.
Development of Novel Chemical Entities with Specific Biological Activities
The benzofuran and sulfonamide moieties are individually recognized as "privileged structures" in medicinal chemistry, known for their broad range of pharmacological activities. nih.govacs.orgnih.gov The combination of these two scaffolds in this compound provides a promising foundation for the development of novel chemical entities with specific and potent biological effects.
Research into benzofuran derivatives has revealed a multitude of therapeutic applications, including:
Anticancer Activity : Numerous benzofuran derivatives have been synthesized and evaluated for their potential as anticancer agents, showing effectiveness against various cancer cell lines. mdpi.comresearchgate.netmdpi.com Some have been found to induce apoptosis in human cancer cells. nih.gov
Antimicrobial and Antifungal Properties : The benzofuran nucleus is a core component in many compounds exhibiting significant antibacterial and antifungal properties. nih.govrsc.orgrsc.org
Enzyme Inhibition : Benzofuran-based sulfonamides have been investigated as selective inhibitors of carbonic anhydrase isoforms, such as hCA IX and XII, which are associated with tumors. researchgate.net
The sulfonamide group itself is a well-established pharmacophore responsible for the biological activities of many approved drugs. acs.org By chemically modifying the this compound core—for instance, by altering the butyl group, substituting other positions on the benzofuran ring, or derivatizing the sulfonamide moiety—researchers can create libraries of new compounds. These new molecules can then be screened for a wide array of biological activities, leveraging the inherent potential of the parent scaffold. mdpi.comacs.org
| Potential Biological Activity | Relevant Scaffold | Supporting Research Focus |
| Anticancer | Benzofuran | Design of novel benzofuran derivatives targeting various cancer cell lines. mdpi.commdpi.com |
| Antimicrobial | Benzofuran | Synthesis of benzofurans as potential agents against bacteria and fungi. nih.govrsc.org |
| Anti-inflammatory | Benzofuran | Investigation of benzofuran derivatives for anti-inflammatory properties. nih.gov |
| Carbonic Anhydrase Inhibition | Benzofuran-sulfonamide | Development of selective inhibitors for tumor-associated carbonic anhydrase isoforms. researchgate.net |
Contribution to New Materials Science and Chemical Process Innovation
The applications of this compound and its structural class extend beyond pharmaceuticals into the realm of materials science and chemical process innovation. Benzofuran derivatives are utilized in the synthesis of various polymers, including polyamides, polyarylates, polybenzimidazoles, and polyesters. nih.govacs.orgresearchgate.net The thermal stability and specific electrochemical properties of the benzofuran core make it a desirable component in the development of advanced materials. nih.gov
Furthermore, compounds based on this scaffold have found applications in the synthesis of industrial dyes and materials for dye-sensitized solar cells. nih.govacs.org The inherent properties of the molecule allow for modifications that can enhance the performance of these materials.
In the context of chemical process innovation, extensive research has focused on optimizing the synthetic routes to Dronedarone, which involves intermediates like this compound. ias.ac.ingoogle.com The development of more efficient, high-yield, and cost-effective synthesis methods represents a significant contribution to process chemistry, streamlining the production of vital medications. researchgate.netnbinno.com
Advancements in Benzofuran-Based Chemical Probe Development
Chemical probes are essential tools for exploring biological systems and elucidating the mechanisms of action of drugs. The this compound structure possesses features that make it an attractive scaffold for the design of such probes. The benzofuran component can be modified to act as a fluorescent marker, which is useful for medical imaging and in vitro research. nih.gov
The sulfonamide group has also been incorporated into fluorescent probes for applications like tumor imaging. nih.gov For example, sulfonamide-containing naphthalimides have been synthesized and shown to be taken up by melanoma cells, providing clear fluorescent images. nih.gov Additionally, sulfonyl fluoride (B91410) derivatives, which are closely related to sulfonamides, have been developed as covalent probes to study protein interactions, such as with cereblon (CRBN). rsc.org The combination of the benzofuran core for potential fluorescence and the sulfonamide group for targeting or reactivity offers a versatile platform for creating novel chemical probes to investigate complex biological processes. nih.govnih.gov
Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
The fields of drug discovery and materials science are increasingly being transformed by artificial intelligence (AI) and machine learning (ML). These technologies offer powerful tools for accelerating the design-make-test-analyze cycle. chemrxiv.orgnih.govresearchgate.net The this compound scaffold is an ideal candidate for such computational approaches.
Generative AI algorithms can explore the vast chemical space around this core structure to design novel molecules de novo. frontiersin.orgnih.gov These models, trained on large datasets of known molecules and their properties, can propose new derivatives of this compound that are optimized for specific biological activities or material properties. chemrxiv.orgresearchgate.net For example, AI can be used to generate sulfonamide-based compounds and predict their synthesizability and efficacy. chemrxiv.orgnih.gov
Furthermore, machine learning models, such as those used in Quantitative Structure-Activity Relationship (QSAR) studies, can predict the biological activity of newly designed compounds before they are synthesized. nih.govacs.org This predictive capability allows researchers to prioritize the most promising candidates for synthesis and testing, saving significant time and resources. By integrating AI and ML, the potential of the this compound scaffold can be explored more rapidly and efficiently, leading to the faster discovery of new drugs and materials. frontiersin.orgacs.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
